molecular formula C11H11N B3274154 1-isocyano-1,2,3,4-tetrahydronaphthalene CAS No. 602262-90-8

1-isocyano-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3274154
CAS No.: 602262-90-8
M. Wt: 157.21 g/mol
InChI Key: BKSBGCVGYLOQJZ-UHFFFAOYSA-N
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Description

1-isocyano-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11N It is a derivative of tetrahydronaphthalene, where an isocyano group replaces one of the hydrogen atoms

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its targets could be related to the biological pathways affected by these derivatives.

Mode of Action

It is known that the compound is used in the synthesis of spiropyrazine derivatives , which implies that its interaction with its targets could involve the formation of these derivatives.

Biochemical Pathways

It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its effects could be related to the pathways influenced by these derivatives.

Result of Action

It is known that the compound is used in the synthesis of spiropyrazine derivatives , which are known to inhibit nonapoptotic regulated cell death . This suggests that the compound’s action could result in similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isocyano-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the corresponding isocyanate . This reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-isocyano-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates or other derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows for specific interactions in chemical and biological systems, making it valuable for research and industrial purposes.

Properties

IUPAC Name

1-isocyano-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBGCVGYLOQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276795
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-90-8
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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